(3,4-Dichloro-5-(3-methoxypropoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichloro-5-(3-methoxypropoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C10H13BCl2O4. It is a derivative of phenylboronic acid, characterized by the presence of two chlorine atoms and a methoxypropoxy group attached to the phenyl ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of (3,4-Dichloro-5-(3-methoxypropoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenyl derivative, which is then subjected to halogenation to introduce the chlorine atoms at the 3 and 4 positions.
Methoxypropoxy Group Introduction: The methoxypropoxy group is introduced via etherification, using suitable reagents and conditions to ensure selective substitution.
Boronic Acid Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
(3,4-Dichloro-5-(3-methoxypropoxy)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in palladium-catalyzed cross-coupling with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,4-Dichloro-5-(3-methoxypropoxy)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, where boronic acids are known to interact with biological targets such as proteases and kinases.
Material Science: It can be used in the synthesis of advanced materials, including polymers and molecular sensors.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-5-(3-methoxypropoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic moiety to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar compounds to (3,4-Dichloro-5-(3-methoxypropoxy)phenyl)boronic acid include other phenylboronic acid derivatives with different substituents on the phenyl ring. For example:
Phenylboronic Acid: The simplest derivative, lacking any additional substituents.
4-Chlorophenylboronic Acid: A derivative with a single chlorine atom.
3,4-Dimethoxyphenylboronic Acid: A derivative with two methoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in synthesis .
Properties
IUPAC Name |
[3,4-dichloro-5-(3-methoxypropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O4/c1-16-3-2-4-17-9-6-7(11(14)15)5-8(12)10(9)13/h5-6,14-15H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRJDQDEFCHIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)OCCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.